molecular formula C11H13ClF3N B6213585 4-[1-(trifluoromethyl)cyclobutyl]aniline hydrochloride CAS No. 2731009-40-6

4-[1-(trifluoromethyl)cyclobutyl]aniline hydrochloride

Cat. No.: B6213585
CAS No.: 2731009-40-6
M. Wt: 251.7
InChI Key:
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Description

4-[1-(trifluoromethyl)cyclobutyl]aniline hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. It is characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to an aniline moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(trifluoromethyl)cyclobutyl]aniline hydrochloride typically involves the reaction of 4-(trifluoromethyl)aniline with cyclobutyl halides under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the desired carbon-carbon bonds . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-(trifluoromethyl)cyclobutyl]aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-[1-(trifluoromethyl)cyclobutyl]aniline hydrochloride has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological pathways and interactions, particularly those involving fluorinated compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[1-(trifluoromethyl)cyclobutyl]aniline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The cyclobutyl ring provides structural rigidity, which can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)aniline: A related compound with a similar trifluoromethyl group but lacking the cyclobutyl ring.

    4-(trialkylmethyl)anilines: Compounds with different alkyl groups attached to the aniline moiety, offering varied chemical properties.

Uniqueness

4-[1-(trifluoromethyl)cyclobutyl]aniline hydrochloride is unique due to the presence of both the trifluoromethyl group and the cyclobutyl ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and specific interactions.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[1-(trifluoromethyl)cyclobutyl]aniline hydrochloride involves the reaction of 1-(trifluoromethyl)cyclobutylamine with 4-chloronitrobenzene, followed by reduction of the nitro group to an amine group and subsequent hydrochloride salt formation.", "Starting Materials": [ "1-(trifluoromethyl)cyclobutylamine", "4-chloronitrobenzene", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 1-(trifluoromethyl)cyclobutylamine in diethyl ether.", "Step 2: Add 4-chloronitrobenzene to the solution and stir at room temperature for several hours.", "Step 3: Add sodium borohydride to the reaction mixture and stir for several hours at room temperature.", "Step 4: Add hydrochloric acid to the reaction mixture to form the hydrochloride salt of the product.", "Step 5: Isolate the product by filtration and wash with water and diethyl ether.", "Step 6: Dry the product under vacuum to obtain 4-[1-(trifluoromethyl)cyclobutyl]aniline hydrochloride." ] }

CAS No.

2731009-40-6

Molecular Formula

C11H13ClF3N

Molecular Weight

251.7

Purity

95

Origin of Product

United States

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